![molecular formula C17H16O3 B2674402 3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid CAS No. 178406-64-9](/img/structure/B2674402.png)
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports and fitness industry due to its alleged ability to enhance endurance and performance.
Mecanismo De Acción
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid works by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism and glucose homeostasis. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake, which results in improved energy metabolism and endurance. It also has anti-inflammatory effects and can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved energy metabolism. It also increases the number of mitochondria in muscle cells, which enhances endurance. In addition, it has anti-inflammatory effects and can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid has several advantages for lab experiments, including its ability to enhance endurance and improve energy metabolism. It can be used to study the effects of PPARδ activation on gene expression and cellular metabolism. However, it is important to note that this compound has been banned by the World Anti-Doping Agency (WADA) and is considered a performance-enhancing drug. Therefore, its use in lab experiments should be carefully monitored and regulated.
Direcciones Futuras
There are several future directions for research on 3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid. One area of interest is its potential use in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. Additional studies are needed to determine its safety and efficacy in humans. Another area of interest is its anti-inflammatory and anti-cancer properties. Further research is needed to investigate its potential use as a therapeutic agent for these conditions. Finally, more studies are needed to understand the long-term effects of this compound on human health and performance.
Métodos De Síntesis
The synthesis of 3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid involves several steps, including the condensation of 4-(2-Phenylethoxy)benzaldehyde with malonic acid, followed by esterification and cyclization to form the final product. The process is complex and requires expertise in organic chemistry. Several research articles have been published on the synthesis of this compound, which can be used as a reference for future studies.
Aplicaciones Científicas De Investigación
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid has been extensively studied for its potential applications in various fields of research. In the medical field, it has shown promising results in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. In addition, it has been investigated for its potential anti-inflammatory and anti-cancer properties. In the sports and fitness industry, it has been used as a performance-enhancing drug due to its ability to increase endurance and improve muscle metabolism.
Propiedades
IUPAC Name |
(E)-3-[4-(2-phenylethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-17(19)11-8-15-6-9-16(10-7-15)20-13-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJURNWBQNDZOJ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

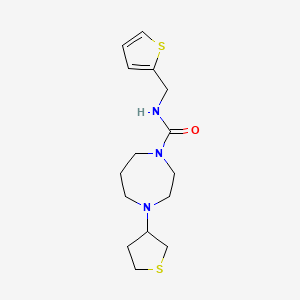
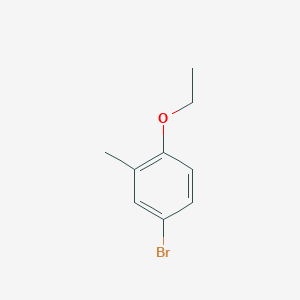
![6-(4-Chlorophenyl)-2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2674324.png)

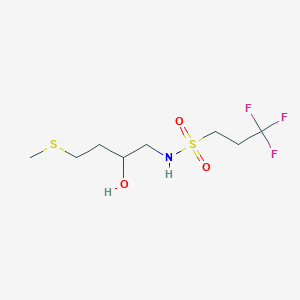
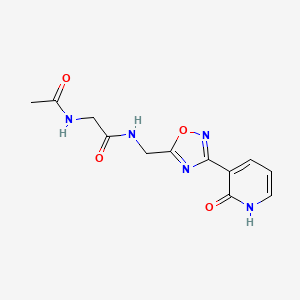
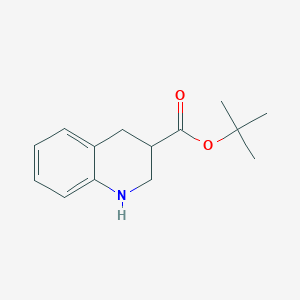
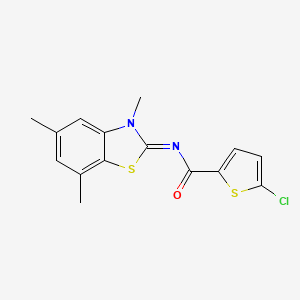



![(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate](/img/structure/B2674335.png)

